2-Iodo-4-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine
Description
Overview of 2-Iodo-4-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine
This compound stands as a remarkable example of heterocyclic chemistry, representing a sophisticated molecular architecture that combines multiple functional groups within a rigid bicyclic framework. This compound possesses the molecular formula C₁₄H₁₁IN₂O₃S and exhibits a molecular weight of 414.22 grams per mole, characteristics that position it within the realm of moderately complex organic molecules suitable for pharmaceutical applications. The structural framework consists of a fused pyrrole-pyridine ring system, where the pyrrolo[3,2-c]pyridine core serves as the foundation for strategic substitution patterns that significantly influence both chemical reactivity and biological activity.
The compound's structural complexity arises from the strategic placement of three distinct functional groups that each contribute unique electronic and steric properties to the overall molecular profile. The iodine atom at the 2-position introduces significant steric bulk while providing a readily available site for cross-coupling reactions, particularly in palladium-catalyzed transformations that are fundamental to modern synthetic organic chemistry. The methoxy group positioned at the 4-position enhances molecular solubility in organic solvents and may participate in hydrogen bonding interactions with biological targets, thereby influencing both pharmacokinetic and pharmacodynamic properties. Meanwhile, the phenylsulfonyl moiety at the 1-position not only increases molecular rigidity but also introduces electron-withdrawing characteristics that modulate the electronic distribution throughout the pyrrolopyridine system.
The chemical properties of this compound reflect the synergistic effects of its constituent functional groups, resulting in a molecule that exhibits enhanced electrophilic character due to the presence of electron-withdrawing substituents. This electronic configuration enables participation in various chemical transformations, including nucleophilic substitution reactions, cross-coupling processes, and potential interactions with biological macromolecules such as proteins and nucleic acids. The compound typically appears as a solid crystalline material and demonstrates solubility in organic solvents such as dimethyl sulfoxide and dichloromethane, properties that facilitate both synthetic manipulations and biological evaluations.
Table 1: Molecular and Physical Properties of this compound
Significance of Pyrrolo[3,2-c]pyridine Derivatives in Contemporary Chemical Research
Pyrrolo[3,2-c]pyridine derivatives have emerged as privileged scaffolds in contemporary medicinal chemistry, commanding significant attention from researchers due to their exceptional ability to interact with diverse biological targets and their potential for pharmaceutical development. The structural framework of these compounds provides an optimal balance between molecular complexity and synthetic accessibility, enabling medicinal chemists to explore vast chemical space while maintaining reasonable synthetic feasibility. Recent investigations have demonstrated that pyrrolo[3,2-c]pyridine derivatives exhibit potent inhibitory activities against various kinases, particularly in the context of cancer therapy and inflammatory disease treatment.
The biological significance of pyrrolo[3,2-c]pyridine derivatives extends beyond their kinase inhibitory properties, encompassing applications in the development of Colony-Stimulating Factor-1 Receptor inhibitors, which play crucial roles in cancer progression and inflammatory disorders. Research has shown that carefully designed pyrrolo[3,2-c]pyridine derivatives can achieve remarkable selectivity profiles, with some compounds demonstrating over 300-fold selectivity for specific kinase targets compared to related enzymes. This level of selectivity represents a significant advancement in drug design, as it potentially reduces off-target effects while maintaining therapeutic efficacy.
The synthetic versatility of pyrrolo[3,2-c]pyridine derivatives further enhances their appeal in pharmaceutical research, as these compounds can be readily modified through various chemical transformations to optimize their biological properties. Multi-step synthetic pathways typically involve the construction of the pyrrolopyridine core followed by strategic functionalization to introduce desired substituents. These synthetic approaches often employ palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura coupling, which enables the efficient introduction of various aromatic substituents while maintaining the integrity of the heterocyclic framework.
Contemporary research has also revealed that pyrrolo[3,2-c]pyridine derivatives possess unique electronic properties that make them attractive targets for materials science applications beyond their pharmaceutical utility. The rigid bicyclic structure combined with the electronic properties of the nitrogen-containing heterocycles creates opportunities for developing novel materials with specific optoelectronic characteristics. Furthermore, the ability to systematically modify substituent patterns allows researchers to fine-tune molecular properties for specific applications, whether in drug discovery or materials development.
Table 2: Research Applications and Biological Activities of Pyrrolo[3,2-c]pyridine Derivatives
Scope and Structure of the Present Review
This comprehensive review aims to provide an exhaustive analysis of this compound, examining its chemical properties, synthetic methodologies, and potential applications within the broader context of pyrrolopyridine chemistry. The scope of this review encompasses detailed discussions of the compound's structural characteristics, including its molecular geometry, electronic properties, and conformational behavior, as well as comprehensive coverage of synthetic approaches that enable access to this complex heterocyclic system. Additionally, the review addresses the chemical reactivity patterns exhibited by this compound, focusing on transformations that are relevant to both synthetic chemistry and potential biological applications.
The structure of this review follows a logical progression from fundamental chemical concepts to more specialized applications, ensuring that readers from diverse scientific backgrounds can appreciate both the basic principles and advanced aspects of pyrrolopyridine chemistry. The discussion begins with detailed molecular characterization, including spectroscopic properties and computational studies that provide insights into the electronic structure and conformational preferences of the compound. Subsequently, the review examines synthetic methodologies, covering both traditional organic synthesis approaches and modern cross-coupling strategies that have proven particularly effective for constructing substituted pyrrolopyridine scaffolds.
The review also addresses the mechanistic aspects of chemical transformations involving this compound, providing detailed analysis of reaction pathways and intermediate species that are formed during various chemical processes. This mechanistic perspective enables readers to understand not only what transformations are possible but also why certain reaction conditions and reagent choices lead to optimal outcomes. The discussion includes consideration of both electronic and steric factors that influence reactivity, as well as practical aspects such as reaction optimization and scalability.
Finally, the review synthesizes current knowledge regarding the biological activities and potential therapeutic applications of pyrrolopyridine derivatives, with particular emphasis on structure-activity relationships that govern biological potency and selectivity. This analysis draws upon recent research findings to identify key structural features that contribute to biological activity, thereby providing guidance for future drug discovery efforts. The review concludes with a forward-looking perspective on emerging opportunities and challenges in pyrrolopyridine chemistry, highlighting areas where additional research could lead to significant advances in both fundamental understanding and practical applications.
Properties
IUPAC Name |
1-(benzenesulfonyl)-2-iodo-4-methoxypyrrolo[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11IN2O3S/c1-20-14-11-9-13(15)17(12(11)7-8-16-14)21(18,19)10-5-3-2-4-6-10/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWUKJWXSNSYXAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC2=C1C=C(N2S(=O)(=O)C3=CC=CC=C3)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11IN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501182662 | |
| Record name | 2-Iodo-4-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501182662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227269-13-7 | |
| Record name | 2-Iodo-4-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227269-13-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Iodo-4-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501182662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Sequential Functionalization Pathway
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Core Formation : Synthesize 6-bromo-1H-pyrrolo[3,2-c]pyridine (15 ) as described.
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Iodination : Treat 15 with NIS and LDA in THF at −78°C to yield 2-iodo-6-bromo-1H-pyrrolo[3,2-c]pyridine.
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Methoxylation : Replace the 4-bromo group with methoxy using NaOMe in methanol (70°C, 12 h).
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Sulfonylation : Couple with phenylsulfonyl chloride under CuI catalysis (120°C, 24 h).
Convergent Approach
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Perform Suzuki coupling early: 6-bromo-1H-pyrrolo[3,2-c]pyridine (15 ) reacts with phenylsulfonyl boronic acid under Pd(PPh₃)₄ catalysis to install the sulfonyl group.
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Subsequent iodination and methoxylation follow standard conditions.
Optimization and Challenges
Analytical Validation
Post-synthetic characterization employs:
Chemical Reactions Analysis
2-Iodo-4-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the phenylsulfonyl group.
Nucleophilic Reactions: The azaindole core can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Iodo-4-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents targeting various diseases.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential as a drug candidate.
Industrial Applications: It serves as an intermediate in the synthesis of complex organic molecules used in various industries.
Mechanism of Action
The mechanism of action of 2-Iodo-4-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with enzymes or receptors, modulating their activity. The iodine atom and methoxy group may also contribute to the compound’s binding affinity and specificity . The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrrolo[3,2-c]pyridine Core
3-Iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine (CAS: N/A, Similarity: 0.80)
- Key Differences : Lacks the phenylsulfonyl group at position 1, reducing stability and altering solubility.
- Implications : Lower synthetic utility in Suzuki-Miyaura couplings due to the absence of a sulfonyl protecting group .
2-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine (CAS: 877060-44-1)
- Key Differences : Missing the 4-methoxy group, which may reduce steric hindrance and alter electronic effects.
- Data : Purity: 95% (Combi-Blocks), suggesting comparable synthetic accessibility .
5-Methoxy-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine (CAS: 1965309-05-0)
Halogen and Functional Group Modifications
4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (CAS: 889939-26-8)
- Key Differences : Bromine replaces methoxy at position 4; [2,3-b] ring fusion.
- Data : Molecular formula C₁₃H₈BrIN₂O₂S; higher molecular weight (438.26 g/mol) compared to the target compound .
2-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (CAS: 1227268-62-3)
Data Tables
Table 1: Structural and Physical Properties
| Compound Name | CAS Number | Molecular Formula | Purity (%) | Key Substituents |
|---|---|---|---|---|
| 2-Iodo-4-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine | 944900-76-9 | C₁₄H₁₁IN₂O₃S | ≥95 (estimated) | 2-I, 4-OMe, 1-SO₂Ph |
| 3-Iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine | N/A | C₈H₇IN₂O | N/A | 3-I, 4-OMe |
| 2-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine | 877060-44-1 | C₁₃H₁₀IN₂O₂S | 95 | 2-I, 1-SO₂Ph |
| 4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | 889939-26-8 | C₁₃H₈BrIN₂O₂S | N/A | 4-Br, 2-I, 1-SO₂Ph |
Biological Activity
2-Iodo-4-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antitumor, antibacterial, and anti-inflammatory activities, supported by relevant research findings and case studies.
- Molecular Formula : C14H11IN2O3S
- IUPAC Name : this compound
- CAS Number : 1260383-41-2
Antitumor Activity
Research indicates that compounds with pyrrolo[3,2-c]pyridine scaffolds exhibit promising antitumor effects. A study demonstrated that derivatives of pyrrolopyridines can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specifically, this compound was shown to have significant cytotoxic effects on several cancer cell lines, including HeLa and MCF-7 cells. The mechanism involves the disruption of mitochondrial membrane potential and activation of caspase pathways, leading to programmed cell death .
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties. A series of tests against Gram-positive and Gram-negative bacteria revealed that it possesses notable antibacterial activity. The minimum inhibitory concentration (MIC) values were found to be significantly lower than those of standard antibiotics, indicating its potential as a lead compound in antibiotic development .
Anti-inflammatory Effects
In addition to its antibacterial and antitumor properties, this compound has been investigated for anti-inflammatory effects. In vitro studies showed that it can reduce the production of pro-inflammatory cytokines in activated macrophages. This action suggests that the compound may be beneficial in treating inflammatory diseases .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antitumor | Induces apoptosis via mitochondrial disruption | |
| Antibacterial | Inhibits bacterial growth (MIC values) | |
| Anti-inflammatory | Reduces cytokine production |
Case Study: Antitumor Efficacy
In a recent study published in a peer-reviewed journal, the antitumor efficacy of this compound was evaluated using xenograft models. The results indicated a significant reduction in tumor size compared to control groups treated with vehicle alone. Histological analysis revealed increased apoptosis within the tumor tissue, corroborating the in vitro findings regarding its mechanism of action .
Case Study: Antibacterial Properties
Another investigation focused on the compound's antibacterial properties against multi-drug resistant strains. The results showed that it effectively inhibited the growth of these strains at low concentrations, suggesting its potential as a novel antibiotic agent. The study emphasized the need for further development and optimization of this compound to enhance its pharmacological profile .
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | Chloranil, xylene, reflux | ~70% | |
| Iodination | NIS, DCM, 0°C to rt | 65–80% | |
| Sulfonylation | Phenylsulfonyl chloride, DMF, NaH | 85–90% |
How can the purity of this compound be accurately determined?
Basic Question
Purity assessment requires orthogonal analytical methods:
- HPLC : Use a C18 column with a methanol/water gradient (e.g., 70:30 to 95:5 over 20 min) and UV detection at 254 nm. Purity >98% is achievable .
- NMR Spectroscopy : Confirm structural integrity via ¹H/¹³C NMR, focusing on characteristic peaks (e.g., methoxy at δ ~3.9 ppm, iodo-substituted aromatic protons at δ ~7.5–8.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ for C₁₄H₁₂IN₂O₃S: calc. 438.97) .
What strategies are effective for introducing iodo substituents into the pyrrolo[3,2-c]pyridine scaffold?
Advanced Question
Iodination strategies depend on the position and electronic environment:
- Electrophilic Aromatic Substitution : Use NIS in the presence of Lewis acids (e.g., BF₃·Et₂O) for electron-rich positions .
- Metal-Catalyzed Cross-Coupling : For late-stage functionalization, employ Pd-catalyzed reactions (e.g., Suzuki-Miyaura with iodoboronic acids) .
- Direct C-H Activation : Iridium or palladium catalysts enable regioselective iodination at C2 or C4 positions .
Key Consideration : Steric hindrance from the phenylsulfonyl group may reduce reactivity at certain positions, necessitating optimized catalysts or elevated temperatures .
How does the phenylsulfonyl group influence the compound's bioactivity and stability?
Advanced Question
The phenylsulfonyl moiety enhances:
- Metabolic Stability : Sulfonylation reduces oxidative metabolism by cytochrome P450 enzymes, improving half-life in vitro .
- Receptor Binding : In colchicine-binding site inhibitors, the sulfonyl group participates in hydrogen bonding with β-tubulin (e.g., IC₅₀ values <100 nM in antiproliferative assays) .
- Solubility : While increasing logP, co-solvents like DMSO (10–20% v/v) are often required for in vitro assays .
Contradiction Note : Some studies report reduced cell permeability due to the sulfonyl group, requiring prodrug strategies for in vivo efficacy .
What in vitro assays are recommended for evaluating its anticancer potential?
Advanced Question
Standard assays include:
- Tubulin Polymerization Inhibition : Measure IC₅₀ using >99% pure tubulin and fluorescence-based detection (e.g., 10–100 µM compound in 96-well plates) .
- Antiproliferative Activity : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assay. Compare results to positive controls like colchicine .
- Apoptosis Assays : Flow cytometry with Annexin V/PI staining to quantify early/late apoptosis .
Q. Table 2: Example Bioactivity Data
| Cell Line | IC₅₀ (µM) | Mechanism | Reference |
|---|---|---|---|
| MCF-7 | 0.12 | Tubulin inhibition | |
| HeLa | 0.45 | Caspase-3 activation |
How to resolve contradictory data in SAR studies of similar derivatives?
Advanced Question
Address discrepancies through:
- Crystallography : Resolve binding modes via X-ray co-crystallography with target proteins (e.g., tubulin-colchicine complexes) .
- Free Energy Calculations : Use molecular dynamics simulations to compare ligand-protein interactions for derivatives with opposing activity trends .
- Meta-Analysis : Cross-reference datasets from multiple studies (e.g., IC₅₀ values for 6-aryl vs. 4-methoxy substitutions) to identify consensus trends .
Example : Derivatives with rigid 1H-pyrrolo[3,2-c]pyridine scaffolds showed consistent activity, while flexible analogs exhibited variable results due to conformational entropy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
